molecular formula C19H17FN2O3 B3127816 (6E)-1-[(4-fluorophenyl)methyl]-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione CAS No. 338750-16-6

(6E)-1-[(4-fluorophenyl)methyl]-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione

Cat. No.: B3127816
CAS No.: 338750-16-6
M. Wt: 340.3 g/mol
InChI Key: WFEVKUBCEXBTSR-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6E)-1-[(4-fluorophenyl)methyl]-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-1-[(4-fluorophenyl)methyl]-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Substituents:

    Formation of the Dione Structure: The dione structure is formed through oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(6E)-1-[(4-fluorophenyl)methyl]-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the dione structure to diols or other reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated precursors, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction can produce diols or other reduced derivatives.

Scientific Research Applications

(6E)-1-[(4-fluorophenyl)methyl]-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (6E)-1-[(4-fluorophenyl)methyl]-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (6E)-1-[(4-chlorophenyl)methyl]-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione
  • (6E)-1-[(4-bromophenyl)methyl]-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione
  • (6E)-1-[(4-methylphenyl)methyl]-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione

Uniqueness

The uniqueness of (6E)-1-[(4-fluorophenyl)methyl]-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom, for example, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development.

Properties

IUPAC Name

(6E)-1-[(4-fluorophenyl)methyl]-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-25-16-8-4-13(5-9-16)10-17-19(24)21-11-18(23)22(17)12-14-2-6-15(20)7-3-14/h2-10H,11-12H2,1H3,(H,21,24)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEVKUBCEXBTSR-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)NCC(=O)N2CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)NCC(=O)N2CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6E)-1-[(4-fluorophenyl)methyl]-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione
Reactant of Route 2
(6E)-1-[(4-fluorophenyl)methyl]-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione
Reactant of Route 3
(6E)-1-[(4-fluorophenyl)methyl]-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione
Reactant of Route 4
Reactant of Route 4
(6E)-1-[(4-fluorophenyl)methyl]-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.